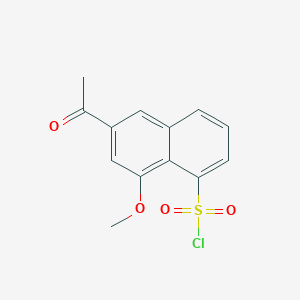
6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO4S It is a derivative of naphthalene, characterized by the presence of acetyl, methoxy, and sulfonyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride typically involves the sulfonation of 6-acetyl-8-methoxynaphthalene followed by chlorination. The sulfonation can be achieved using sulfuric acid or oleum, while the chlorination step is often carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Sulfuric Acid (H2SO4): Employed in sulfonation reactions.
Amines, Alcohols, Thiols: Act as nucleophiles in substitution reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxynaphthalene-2-sulfonyl chloride
- 6-Chloro-2-naphthyl sulfonyl chloride
- 2-Chloroquinoline-6-sulfonyl chloride
Uniqueness
6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride is unique due to the presence of both acetyl and methoxy groups on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where these functional groups are required .
Propriétés
Numéro CAS |
53446-35-8 |
|---|---|
Formule moléculaire |
C13H11ClO4S |
Poids moléculaire |
298.74 g/mol |
Nom IUPAC |
6-acetyl-8-methoxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C13H11ClO4S/c1-8(15)10-6-9-4-3-5-12(19(14,16)17)13(9)11(7-10)18-2/h3-7H,1-2H3 |
Clé InChI |
IVZDLLIJROGGHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C2C(=C1)C=CC=C2S(=O)(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



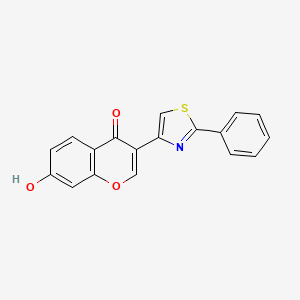
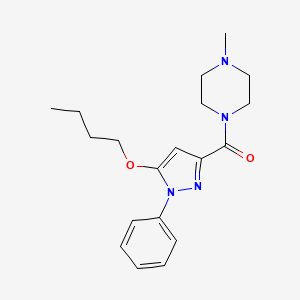
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
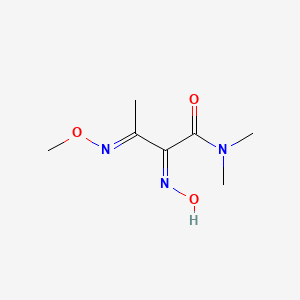
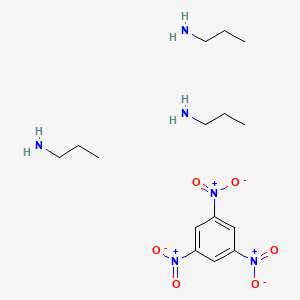


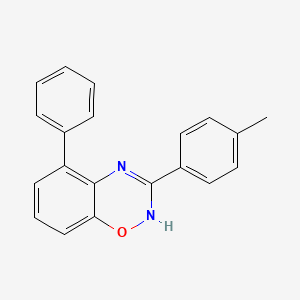
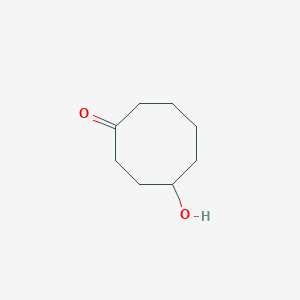
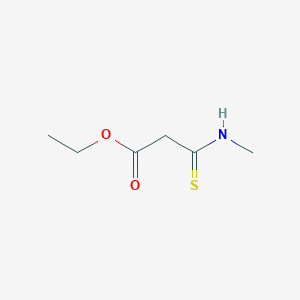
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
